molecular formula C17H14F2N2O4 B2737950 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide CAS No. 1210723-78-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide

Cat. No.: B2737950
CAS No.: 1210723-78-6
M. Wt: 348.306
InChI Key: NGIZJXCVOLSZQE-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzo[d][1,3]dioxole moiety and a difluorobenzyl group linked through an oxalamide bridge, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide typically involves a multi-step process. One common approach includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the difluorobenzyl group: This step often involves the use of 2,4-difluorobenzyl bromide in a nucleophilic substitution reaction.

    Coupling through an oxalamide bridge: The final step involves the reaction of the intermediate compounds with oxalyl chloride, followed by amine coupling to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of anticancer research.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-dichlorobenzyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-dimethylbenzyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive review of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its anticancer efficacy.

  • Molecular Formula : C24H30N4O4
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 941995-02-4

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of Intermediates : The benzo[d][1,3]dioxole derivative is synthesized through cyclization reactions involving phenolic compounds.
  • Formation of the Oxalamide Linkage : The final product is obtained by coupling the prepared intermediates using oxalyl chloride under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has shown potent antiproliferative effects against various cancer cell lines. For instance, IC50 values for specific cancer types have been reported in the range of 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells.
  • Mechanisms of Action : The anticancer mechanisms include:
    • Inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways.
    • Induction of apoptosis as evidenced by annexin V-FITC assays.
    • Modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the benzo[d][1,3]dioxole moiety is crucial for its interaction with biological targets. Variations in the substituents on the benzyl group have been shown to affect potency and selectivity against cancer cells.

Case Studies

  • In Vitro Studies : A study evaluated the compound's cytotoxicity across several cancer cell lines and normal cells. Results indicated that while the compound effectively inhibited cancer cell growth (IC50 values ranging from 26 to 65 µM), it exhibited minimal cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile .
  • In Vivo Studies : In vivo assessments using mouse models have demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment .

Summary Table of Biological Activity

Activity TypeObserved EffectIC50 Values (nM)
AntiproliferativeSignificant inhibition in cancer cells328 - 644
CytotoxicityMinimal effect on normal cells>150
Apoptosis InductionPositive results in assaysNot quantified
EGFR InhibitionConfirmed through molecular dockingNot quantified

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(2,4-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4/c18-12-3-2-11(13(19)6-12)8-21-17(23)16(22)20-7-10-1-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIZJXCVOLSZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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